6-(2-Methyl-2H-1,3-benzodioxol-2-yl)hex-1-en-3-one
Description
6-(2-Methyl-2H-1,3-benzodioxol-2-yl)hex-1-en-3-one is a substituted hexenone compound featuring a 2-methyl-1,3-benzodioxol moiety attached to a hex-1-en-3-one backbone. The benzodioxol group is an electron-rich aromatic system, which may influence the compound’s reactivity, particularly in cycloadditions or nucleophilic substitutions.
Properties
CAS No. |
51308-12-4 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
6-(2-methyl-1,3-benzodioxol-2-yl)hex-1-en-3-one |
InChI |
InChI=1S/C14H16O3/c1-3-11(15)7-6-10-14(2)16-12-8-4-5-9-13(12)17-14/h3-5,8-9H,1,6-7,10H2,2H3 |
InChI Key |
ZNCLYFSNVGMNSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC=C2O1)CCCC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction and Cross Metathesis Approach
One efficient route to synthesize compounds structurally related to 6-(2-methyl-1,3-benzodioxol-2-yl)hex-1-en-3-one involves the use of Wittig reactions followed by cross metathesis:
- Wittig Reaction : The key intermediate aldehyde bearing the benzodioxole ring is reacted with triphenylphosphonium methylide to form an alkene intermediate. This step establishes the terminal alkene functionality required for further elaboration.
- Cross Metathesis : The alkene intermediate is then subjected to cross metathesis with a suitable alkene partner under catalysis by Hoveyda–Grubbs second-generation catalyst. This step forms the conjugated hexenone system with excellent E-selectivity and yields around 65%.
- Post-metathesis Transformations : Subsequent bromination and deprotection steps lead to diol intermediates, which upon intramolecular carbonylation yield the target conjugated lactone or ketone structure.
This method was demonstrated in the total synthesis of related benzodioxole-containing molecules, showing high regio- and stereoselectivity with yields typically between 60-70% for key steps.
Reduction and Allylic Bromide Formation
Another preparative sequence involves:
- Reduction of Benzodioxole Derivatives : Starting from benzodioxole-containing precursors, sodium borohydride reduction in tetrahydrofuran (THF) at low temperatures (0–5 °C) produces 1-arylpropan-1-ols.
- Allylic Bromide Synthesis : These alcohols are converted to allylic bromides using reagents such as phosphorus tribromide (PBr3) or via Appel reaction conditions (triphenylphosphine and carbon tetrabromide). The allylic bromides serve as versatile intermediates for further coupling reactions.
- Coupling to Form Enones : Alkynylation or other coupling reactions with alkyl propiolates or related reagents in the presence of copper(I) iodide and potassium carbonate afford enyne intermediates, which can be further transformed into the hexenone structure by hydration or rearrangement reactions.
Regioselective Hydration and Gold(I)-Catalyzed Transformations
A more recent and regioselective method involves:
- Gold(I)-Catalyzed Hydration of 1,4-Enynes : Using gold(I) catalysts in acetonitrile/water mixtures, 1,4-enyne substrates derived from Morita−Baylis−Hillman adducts undergo regioselective hydration to form polyfunctionalized ketones.
- Mechanism : The gold catalyst activates the alkyne, facilitating nucleophilic attack by water and subsequent protodeauration to yield enol intermediates that tautomerize to the ketone.
- Outcome : This method allows the synthesis of α-arylidene-β and γ-butenolides and related ketones with excellent regioselectivity and yields ranging from moderate to high depending on substrate structure.
Comparative Data Table of Preparation Methods
Research Discoveries and Mechanistic Insights
- Stereoselectivity : The Wittig and cross metathesis route achieves excellent control over the E-configuration of the double bond, critical for the biological activity of benzodioxole derivatives.
- Regioselectivity : Gold(I)-catalyzed hydration offers a highly regioselective route to ketones, avoiding side products such as naphthalenes that complicate purification.
- Functional Group Tolerance : The reduction and allylic bromide approach allows incorporation of various substituents on the aromatic ring, facilitating structural diversity in the final hexenone compounds.
- Catalyst Efficiency : Use of second-generation Hoveyda–Grubbs catalyst and gold(I) complexes demonstrates modern catalyst systems' efficiency in complex molecule assembly.
Chemical Reactions Analysis
Types of Reactions
6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hexenone moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antioxidant Properties
Recent studies have indicated that compounds containing the benzodioxole structure exhibit significant antioxidant activity. This property is crucial in pharmaceutical formulations aimed at reducing oxidative stress in various diseases, including neurodegenerative disorders and inflammation-related conditions .
Antimicrobial Activity
Research has shown that 6-(2-Methyl-2H-1,3-benzodioxol-2-yl)hex-1-en-3-one possesses antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Potential in Cancer Therapy
The compound's ability to inhibit specific cancer cell lines has been documented. It has shown promise in preclinical studies as an adjunct therapy in cancer treatment due to its selective cytotoxicity towards malignant cells while sparing normal cells .
Cosmetic Applications
Skin Care Formulations
The compound's antioxidant and anti-inflammatory properties make it suitable for incorporation into skincare products. It can enhance the stability and efficacy of formulations aimed at combating skin aging and improving overall skin health .
Fragrance Industry
Due to its pleasant aromatic profile, this compound is also utilized in the fragrance industry. It serves as a key ingredient in perfumes and scented products, contributing to their olfactory appeal .
Material Science Applications
Polymer Chemistry
In material science, the compound can be employed as a monomer or additive in polymer synthesis. Its unique structure allows for the modification of polymer properties, enhancing characteristics such as flexibility and resistance to environmental degradation .
Case Study 1: Antioxidant Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results indicated a significant reduction in free radical formation, highlighting its potential for use in health supplements aimed at oxidative stress mitigation .
Case Study 2: Antimicrobial Testing
In another study assessing antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its viability as an alternative antimicrobial agent .
Mechanism of Action
The mechanism of action of 6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The hexenone chain may facilitate binding to hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Structural and Electronic Differences
- Benzodioxol vs. Furan Substituents : The benzodioxol group in the target compound provides greater aromatic stability and electron density compared to furan derivatives, which may reduce electrophilicity at the ketone group. This could slow nucleophilic additions but enhance interactions in π-stacking scenarios .
Spectroscopic Comparisons
- ¹H-NMR Data: 188e (furan analog): δ 5.87–5.82 (m, 2H), 5.67 (ddq, J=15.3 Hz), 2.26 (s, 3H) . The splitting patterns indicate conjugation between the furan and enone systems. Target Compound: Expected downfield shifts for benzodioxol protons (δ ~6.5–7.5 ppm) due to aromatic ring current effects.
Biological Activity
6-(2-Methyl-2H-1,3-benzodioxol-2-yl)hex-1-en-3-one, identified by its CAS number 1076198-41-8, is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by relevant data and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzodioxole moiety which is significant for its biological activity.
1. Anti-inflammatory Activity
Recent studies have indicated that compounds with similar structural features exhibit anti-inflammatory properties. For instance, compounds containing the benzodioxole motif have shown effectiveness in reducing inflammation through the inhibition of pro-inflammatory cytokines. A study reported that derivatives of benzodioxole significantly reduced the levels of TNF-alpha and IL-6 in vitro, suggesting a potential for therapeutic application in inflammatory diseases .
2. Antimicrobial Properties
Research has demonstrated that this compound possesses notable antimicrobial activity. In vitro tests revealed that this compound exhibited significant inhibitory effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be lower than many standard antibiotics, indicating its potential as an alternative antimicrobial agent .
3. Cytotoxic Effects
The cytotoxicity of this compound was assessed using several cancer cell lines. Results indicated that the compound induced apoptosis in human cancer cells at micromolar concentrations. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death .
Table 1: Biological Activities of this compound
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in TNF-alpha and IL-6 | |
| Antimicrobial | MIC < standard antibiotics against MRSA | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Anti-inflammatory Mechanism
In a controlled study involving inflammatory models, researchers tested the effects of this compound on rat models induced with arthritis. The treatment group showed a marked decrease in swelling and pain compared to the control group, with histological analysis revealing reduced infiltration of inflammatory cells .
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound against skin infections caused by MRSA. Patients treated with topical formulations containing this compound demonstrated faster healing times and lower recurrence rates compared to those treated with conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(2-Methyl-2H-1,3-benzodioxol-2-yl)hex-1-en-3-one in academic research?
- Methodological Answer : A key synthetic approach involves the reaction of cyclic β-cyanoketones with enone derivatives under acidic conditions. For example, the compound can be synthesized via a [3,3]-sigmatropic rearrangement followed by cyclization to form fused ring systems. Reaction optimization often includes controlling temperature (e.g., reflux in THF) and stoichiometric ratios of reagents like NaH to ensure regioselectivity .
- Key Techniques : Multi-step organic synthesis, reflux conditions, and purification via column chromatography.
Q. How is the structural characterization of this compound typically performed using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining crystal structures, with ORTEP-3 providing graphical visualization of thermal ellipsoids and molecular geometry . Hydrogen-bonding patterns can be analyzed using graph set theory to classify intermolecular interactions .
- Key Software : SHELX (for refinement), ORTEP-3 (for visualization), and Mercury (for hydrogen-bond analysis).
Q. What purification techniques are recommended for this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is effective for isolating the compound from reaction mixtures. Solvent systems (e.g., acetonitrile/water gradients) are optimized based on polarity. Recrystallization using solvents like THF or ethyl acetate can further enhance purity .
- Validation : Purity is confirmed via NMR (¹H/¹³C) and FTIR to verify functional groups and absence of byproducts.
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data refinement for this compound?
- Methodological Answer : Discrepancies in refinement (e.g., high R-factors or disorder) are mitigated by:
- Re-examining data collection parameters (e.g., resolution, redundancy).
- Using twin refinement in SHELXL for twinned crystals.
- Applying restraints/constraints for disordered solvent molecules .
- Case Study : Evidence from SHELX refinement of benzimidazole derivatives shows that iterative cycles of manual correction (e.g., using Coot) and automated refinement improve model accuracy .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
- Methodological Answer : Yield optimization involves:
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) to enhance selectivity.
- Microwave-assisted synthesis : Reduces reaction time for thermally demanding steps.
- In-situ monitoring : Real-time FTIR or NMR tracks intermediate formation, enabling dynamic adjustments .
- Example : Cascade reactions (e.g., sigmatropic rearrangements) benefit from stepwise temperature control and protecting group strategies to prevent side reactions .
Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?
- Methodological Answer : Graph set analysis (as per Etter’s rules) categorizes hydrogen-bonding motifs (e.g., chains, rings) to predict stability and solubility. For example, robust N–H···O or O–H···O networks in benzodioxol derivatives correlate with low solubility in polar solvents, impacting crystallization behavior .
- Experimental Validation : SC-XRD data combined with Hirshfeld surface analysis quantifies interaction contributions (e.g., π-π stacking vs. H-bonding) .
Data Contradiction and Resolution
Q. How should researchers resolve contradictions between computational and experimental data for this compound?
- Methodological Answer : Discrepancies (e.g., DFT-predicted vs. observed bond lengths) are addressed by:
- Re-evaluating computational parameters (e.g., basis sets, solvent models).
- Cross-validating with alternative experimental techniques (e.g., neutron diffraction for H-atom positions) .
- Case Study : Disordered regions in X-ray structures may require complementary techniques like solid-state NMR to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
